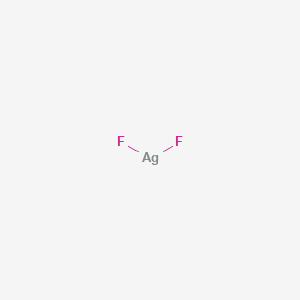
Fluorure d'argent(II)
Vue d'ensemble
Description
Silver(II) fluoride, also known as argentic fluoride, is a chemical compound with the formula AgF2 . It is a strong fluorinating and oxidizing agent . It is used in the preparation of organic perfluorocompounds and in the fluorination of aromatic compounds .
Synthesis Analysis
Silver(II) fluoride can be synthesized by fluorinating Ag2O with elemental fluorine . Also, at 200 °C (473 K) elemental fluorine will react with AgF or AgCl to produce AgF2 .Molecular Structure Analysis
Silver(II) fluoride has a linear molecular shape with tetragonally elongated octahedral coordination . Its molecular weight is approximately 145.865 g/mol .Chemical Reactions Analysis
Silver(II) fluoride is a very strong oxidizer that reacts violently with water . It reacts with dilute acids to produce ozone, and with iodide to make iodine .Physical And Chemical Properties Analysis
Silver(II) fluoride appears as a white crystalline solid that is easily soluble in water . It exhibits hygroscopic traits, meaning it can absorb and retain moisture from its surrounding environment . Its density is measured at about 4.58 g/cm3 .Applications De Recherche Scientifique
AgF2\text{AgF}2AgF2
. Il est connu pour ses propriétés oxydantes et fluorantes puissantes. Voici une analyse complète de ses applications de recherche scientifique dans divers domaines.Agent fluorant en chimie organique
Le fluorure d'argent(II) est largement utilisé comme agent fluorant pour introduire des ions fluorure dans les molécules organiques. Ce processus est crucial pour la synthèse de composés organofluorés, qui sont importants dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux {_svg_1}.
is employed in oxidation reactions. .Préparation de composés perfluorés
Le fluorure d'argent(II) joue un rôle essentiel dans la préparation de composés perfluorés, qui sont des composés où tous les atomes d'hydrogène ont été remplacés par du fluor. Ces composés présentent une remarquable stabilité chimique et thermique et sont utilisés dans des applications telles que les revêtements antiadhésifs et les lubrifiants haute performance .
Fluoruration des composés aromatiques
Le composé est utilisé pour introduire des atomes de fluor dans les cycles aromatiques, un processus qui peut modifier les propriétés électroniques de ces molécules et améliorer leur potentiel en tant que produits pharmaceutiques ou produits agrochimiques .
Catalyse des réactions gazeuses avec le fluor
Le fluorure d'argent(II) agit comme un intermédiaire dans la catalyse des réactions gazeuses impliquant du fluor. Ceci est particulièrement important dans la synthèse industrielle de gaz et de produits chimiques contenant du fluor .
Dentisterie et santé bucco-dentaire
En dentisterie, le fluorure d'argent(II) a été étudié pour son potentiel à former des adduits métal-fluorure, tels que le fluorure d'argent(I)-diammine (SDF). Ces composés se sont révélés prometteurs dans le traitement et la prévention des caries dentaires et sont reconnus par l'Organisation mondiale de la santé comme des médicaments essentiels .
Applications antibactériennes
Des recherches ont été menées sur l'activité antibactérienne des nanoparticules d'argent fluorées, qui comprennent le fluorure d'argent(II). Ces nanoparticules se sont révélées prometteuses comme agents anti-caries non tachants, offrant un équilibre entre l'efficacité antibactérienne et la sécurité pour les cellules humaines .
Industrie de l'électrodéposition
Dans l'industrie de l'électrodéposition, le fluorure d'argent(II) est utilisé pour le dépôt d'argent sur d'autres métaux. Ce processus est essentiel pour créer des revêtements argentés durables et conducteurs pour diverses applications industrielles .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
difluorosilver | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.2FH/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVVTSALYXIJSS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Ag]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgF2 | |
| Record name | silver(II) fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver(II)_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.865 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid when pure; Highly hygroscopic; "Greasy black mass" when exposed to atmospheric moisture; [Merck Index] Brown crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Silver difluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17309 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7783-95-1 | |
| Record name | Silver fluoride (AgF2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver difluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver (II) fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




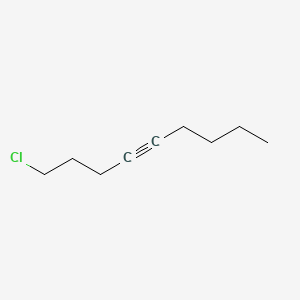

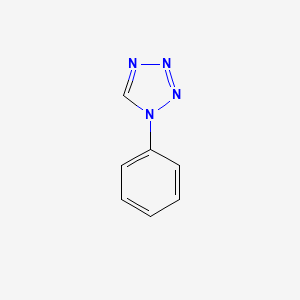

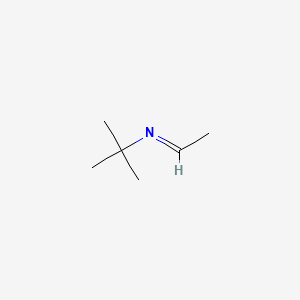
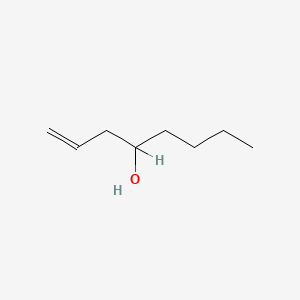
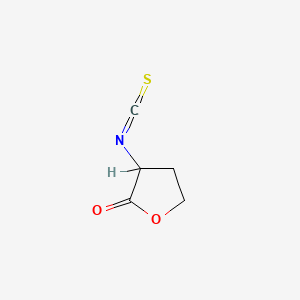


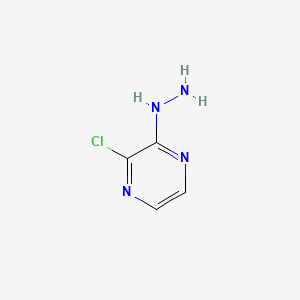
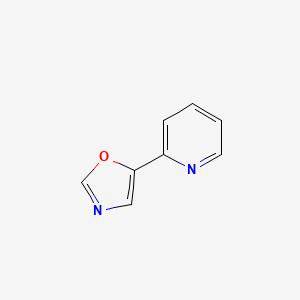
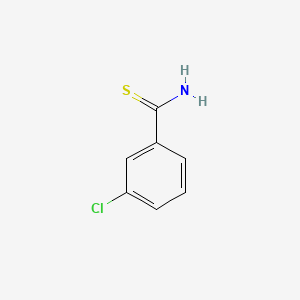
![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1583923.png)